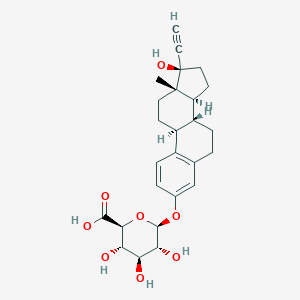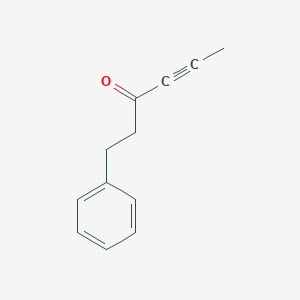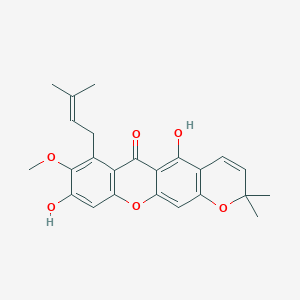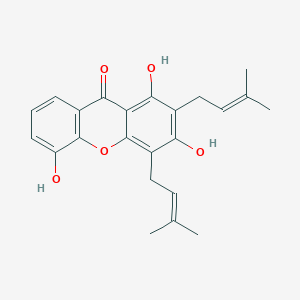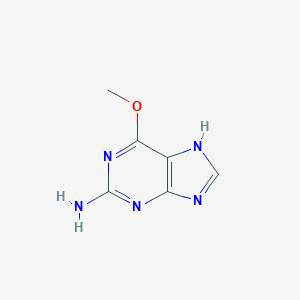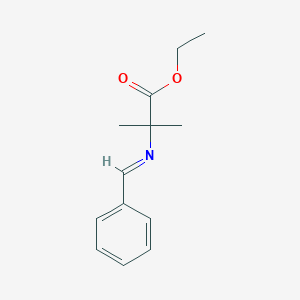
2-Fenantrenol
Descripción general
Descripción
Phenanthren-2-ol, also known as 2-hydroxyphenanthrene, is an organic compound with the molecular formula C14H10O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. Phenanthren-2-ol is a colorless solid that is used in various fields, including organic synthesis, materials science, and pharmaceuticals .
Aplicaciones Científicas De Investigación
Phenanthren-2-ol has significant applications in various scientific fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique photoluminescent properties make it valuable for designing new photoluminescent materials.
Pharmaceuticals: Phenanthren-2-ol and its derivatives are used in the synthesis of biologically active compounds.
Environmental Remediation: The compound is involved in the atmospheric degradation of polycyclic aromatic hydrocarbons, elucidating their environmental fate.
Mecanismo De Acción
Target of Action
Phenanthren-2-ol, also known as Benzo©phenanthren-2-ol, is a complex organic compound It’s known that phenanthren-2-ol is a metabolite of benzo[c]phenanthrene and a weak xenoestrogen . Xenoestrogens are a type of xenohormone that imitates estrogen. They can be either synthetic or natural chemical compounds .
Mode of Action
As a xenoestrogen, it may interact with estrogen receptors, mimicking the action of endogenous estrogens . This interaction can lead to various changes in the cell, affecting gene expression and cellular function .
Biochemical Pathways
Phenanthren-2-ol may be involved in the oxidation pathway, giving an unprecedented ketal structure . It’s also suggested that Phenanthren-2-ol could be involved in the synthesis of 9-fluorenone and its derivatives . .
Pharmacokinetics
Some predicted properties include a molecular weight of 2442873, a density of 13±01 g/cm^3, and a boiling point of 4982±140 °C at 760 mmHg . The compound has a LogP value of 5.17, indicating its lipophilic nature, which could influence its absorption and distribution in the body .
Result of Action
It’s known that the accumulation of phenanthrene in leaves inhibits electron transfer and photosynthesis within a few minutes, probably disrupting energy transformation .
Análisis Bioquímico
Cellular Effects
It is known that Phenanthren-2-ol can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Phenanthren-2-ol can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is important to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Phenanthren-2-ol is involved in metabolic pathways, potentially interacting with enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenanthren-2-ol can be synthesized through several methods. One common method involves the palladium (II)-catalyzed γ-C (sp2)-H arylation, which allows for the efficient preparation of phenanthrenes, including unsymmetric variants, with good to excellent yields. Another method involves the cationic cyclization, dehydration, and migration tandem reactions. Additionally, iron-catalyzed [4+2] benzannulation and copper-catalyzed coupling of terminal alkynes and N-tosylhydrazones have been employed to synthesize substituted phenanthrenes under mild conditions.
Industrial Production Methods: Industrial production of phenanthren-2-ol typically involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes regioselective functionalization of phenanthrene to obtain the desired hydroxy derivative .
Análisis De Reacciones Químicas
Types of Reactions: Phenanthren-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Phenanthren-2-ol can be oxidized to phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and raney nickel.
Substitution: Electrophilic halogenation can be performed to obtain 9-bromophenanthrene using bromine.
Major Products: The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene .
Comparación Con Compuestos Similares
Phenanthren-2-ol can be compared with other similar compounds, such as:
9-Hydroxyphenanthrene: An important derivative of phenanthrene used in organic synthesis and material chemistry.
2-Hydroxybenzo[c]phenanthrene: A compound used in the synthesis of helically chiral molecules.
Phenanthrenequinone: A product of the oxidation of phenanthren-2-ol, used in various chemical applications.
Phenanthren-2-ol is unique due to its specific position of the hydroxyl group on the phenanthrene skeleton, which influences its reactivity and applications in different fields.
Propiedades
IUPAC Name |
phenanthren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWLZGITFNGGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052722 | |
| Record name | Phenanthren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-55-0 | |
| Record name | 2-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthren-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenanthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENANTHREN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZU8H3H6VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phenanthren-2-ol has the molecular formula C14H10O and a molecular weight of 194.23 g/mol. While specific spectroscopic data isn't provided in the excerpts, its structure suggests characteristic signals in NMR and IR spectroscopy, particularly for the aromatic system and the hydroxyl group.
A: [] Quantum-chemical calculations reveal that Phenanthren-2-ol, like other aromatic alcohols, interacts with the TiO2 anatase (101) surface through a combination of a hydrogen bond from its hydroxyl group to a surface oxygen and an oxygen-titanium bond. This adsorption affects the electronic structure, effectively reducing the band gap of the TiO2 system. The study suggests that the presence of the aromatic ring system plays a significant role in the adsorption process.
A: [] The interaction of Phenanthren-2-ol with TiO2 surfaces, as explored through computational modeling, highlights its potential in materials science. The observed reduction in the band gap upon adsorption suggests possibilities for its use in photocatalytic or photovoltaic applications. Further research is needed to fully explore these possibilities.
A: [] Yes, a novel one-pot synthesis method for producing Phenanthren-2-ol and related 2-naphthol derivatives has been developed. This method uses readily available aryl nitrones and Morita–Baylis–Hillman (MBH) adducts as starting materials and proceeds via a cationic rhodium(III)-catalyzed cascade reaction. This approach offers excellent site selectivity and functional group compatibility, broadening access to this class of compounds for further research.
A: While the excerpts don't offer specific data on the environmental impact of Phenanthren-2-ol, its structural similarity to other polycyclic aromatic hydrocarbons (PAHs) raises concerns. [] PAHs are known for their persistence in the environment and potential toxicity. Further research is crucial to assess the ecotoxicological effects of Phenanthren-2-ol and develop strategies for its safe handling and disposal.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
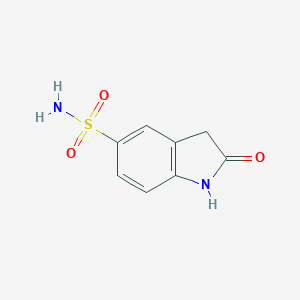
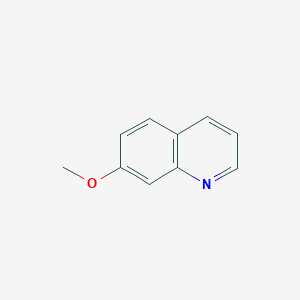
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)
